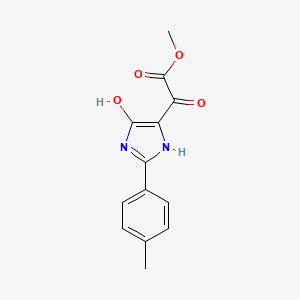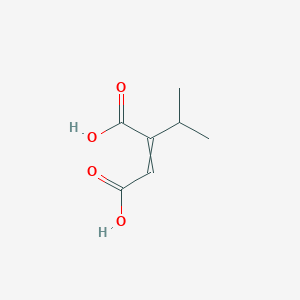![molecular formula C17H13ClF3NO5 B14655802 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one CAS No. 50594-53-1](/img/structure/B14655802.png)
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and nitrophenoxy groups. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns, making it of interest in various scientific fields.
準備方法
The synthesis of 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile, followed by hydrolysis using hydrobromic acid in acetic acid as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action for this compound involves the inhibition of specific enzymes or pathways. For example, similar compounds like acifluorfen inhibit the enzyme protoporphyrinogen oxidase, leading to an accumulation of protoporphyrin IX, which is a potent photosensitizer . This mechanism can result in various biological effects, including the disruption of cellular processes.
類似化合物との比較
Similar compounds include:
Acifluorfen: Shares structural similarities and has similar herbicidal properties.
Fluoroglycofen: Another compound with a trifluoromethyl group, used as an herbicide.
Trifluoromethylpyridine: Contains the trifluoromethyl group and is used in various chemical applications. The uniqueness of 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
50594-53-1 |
|---|---|
分子式 |
C17H13ClF3NO5 |
分子量 |
403.7 g/mol |
IUPAC名 |
4-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]butan-2-one |
InChI |
InChI=1S/C17H13ClF3NO5/c1-10(23)6-7-26-16-9-12(3-4-14(16)22(24)25)27-15-5-2-11(8-13(15)18)17(19,20)21/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
SANBKWFQYMLTKP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


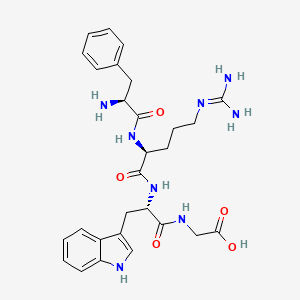
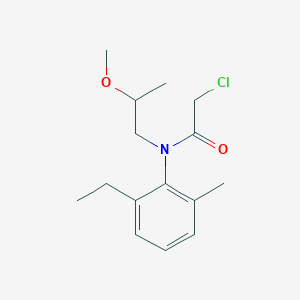

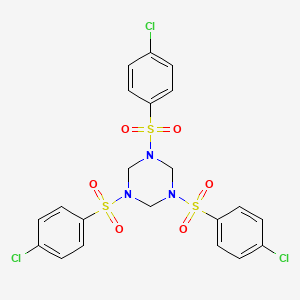

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)

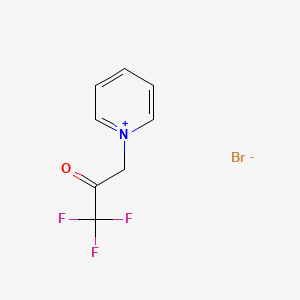
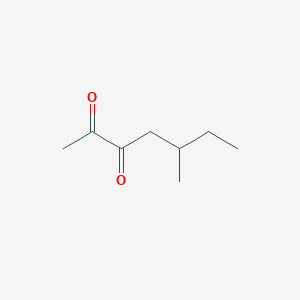
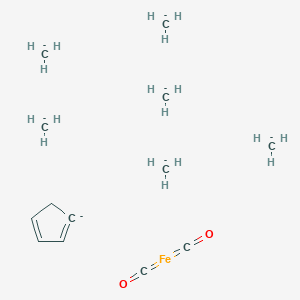
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

